molecular formula C23H17Br2N3O2 B12518928 2,4-Bis[(4-bromophenyl)methoxy]-6-phenyl-1,3,5-triazine CAS No. 652154-82-0

2,4-Bis[(4-bromophenyl)methoxy]-6-phenyl-1,3,5-triazine

Cat. No.: B12518928
CAS No.: 652154-82-0
M. Wt: 527.2 g/mol
InChI Key: ATRZGOIZHQAZEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Bis[(4-bromophenyl)methoxy]-6-phenyl-1,3,5-triazine is a complex organic compound known for its unique chemical structure and properties. This compound features a triazine ring substituted with bromophenyl and phenyl groups, making it a valuable molecule in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Bis[(4-bromophenyl)methoxy]-6-phenyl-1,3,5-triazine typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of aryl halides with boronic acids in the presence of a palladium catalyst . The reaction conditions are generally mild, and the process is environmentally benign.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2,4-Bis[(4-bromophenyl)methoxy]-6-phenyl-1,3,5-triazine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield bromophenyl ketones, while reduction may produce bromophenyl alcohols.

Scientific Research Applications

2,4-Bis[(4-bromophenyl)methoxy]-6-phenyl-1,3,5-triazine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the production of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2,4-Bis[(4-bromophenyl)methoxy]-6-phenyl-1,3,5-triazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    4,4’-Dibromobenzophenone: Another brominated aromatic compound with similar reactivity.

    4,4’-Bis[(4-bromophenyl)phenylamino]biphenyl: A structurally related compound with different functional groups.

Uniqueness

2,4-Bis[(4-bromophenyl)methoxy]-6-phenyl-1,3,5-triazine stands out due to its unique triazine core and the presence of bromophenyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other compounds may not be as effective.

Properties

CAS No.

652154-82-0

Molecular Formula

C23H17Br2N3O2

Molecular Weight

527.2 g/mol

IUPAC Name

2,4-bis[(4-bromophenyl)methoxy]-6-phenyl-1,3,5-triazine

InChI

InChI=1S/C23H17Br2N3O2/c24-19-10-6-16(7-11-19)14-29-22-26-21(18-4-2-1-3-5-18)27-23(28-22)30-15-17-8-12-20(25)13-9-17/h1-13H,14-15H2

InChI Key

ATRZGOIZHQAZEJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NC(=N2)OCC3=CC=C(C=C3)Br)OCC4=CC=C(C=C4)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.